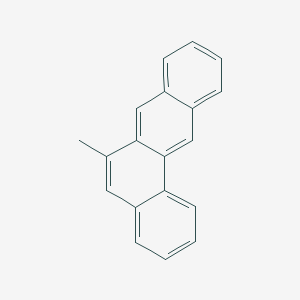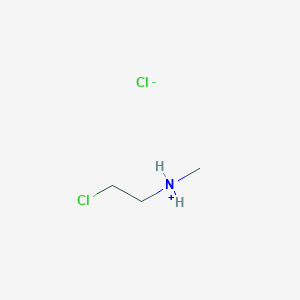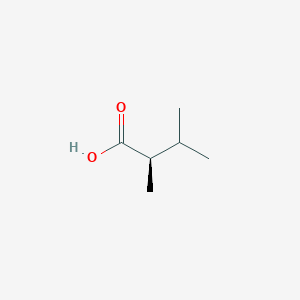
6-甲基四苯乙烯
描述
6-Methylbenz[a]anthracene (6-MBzA) is a polycyclic aromatic hydrocarbon (PAH) that has been used as a model compound in laboratory experiments to study the carcinogenic effects of PAHs. 6-MBzA is a member of the PAH family, which consists of compounds that contain two or more fused aromatic rings. Its molecular structure is C20H12, and it is a white, crystalline solid. 6-MBzA is an important research compound because it is a potent carcinogen and is found in the environment. It is also used in laboratory experiments to study the effects of PAHs on biochemical and physiological systems.
科学研究应用
光动力疗法
四苯乙烯基分子,例如6-甲基四苯乙烯,已被用于聚集诱导发射 (AIE) 光敏剂 (PS) 的设计和合成。 这些光敏剂在光动力疗法中显示出可喜的结果,光动力疗法是一种用于肿瘤学的治疗方法 . 性能最好的 AIE-PS 表现出明亮的 NIR (740 nm) 发射、高氧生成效率和有效的线粒体靶向能力 .
荧光材料
6-甲基四苯乙烯是四苯乙烯家族的一部分,该家族已被用于开发新型发光材料。 这些材料在各种领域都有应用,例如电致发光器件,包括有机发光二极管 (OLED)、有机场效应晶体管 (OFET)、传感器等 .
光物理性质
含 BN 的四苯乙烯衍生物,包括6-甲基四苯乙烯,已被合成并研究了其独特的光物理性质。 这些性质不同于类似的碳氢化合物体系,并已使用紫外可见光谱和荧光光谱、电化学循环伏安法和 DFT 计算进行研究 .
代谢研究
6-甲基苯并[a]蒽,6-甲基四苯乙烯的另一个名称,已被用于代谢研究。 它由大鼠肝微粒体代谢,形成各种羟基-6-MBA 化合物 .
致癌性研究
6-甲基苯并[a]蒽已被用于致癌性研究。 它已经过初步的毒理学评估,并已提交给致癌物识别委员会进行咨询 .
光化学反应
6-甲基苯并[a]蒽已被用于光化学反应研究。 例如,对 DMBA(6-甲基苯并[a]蒽的衍生物)在乙醇/水中的光照射进行了研究,并将反应混合物通过反相 HPLC 分离 .
安全和危害
作用机制
Target of Action
It’s generally understood that the interaction of ligands with their target biomolecules, a concept known as target engagement (te), is crucial in drug discovery . This interaction allows research teams to design and interpret quality in vivo experiments, providing a more refined assessment of target validation .
Mode of Action
The mode of action reflects the key & obligatory steps through which a chemical interacts with the organism and the organism’s response . It’s important to note that defining sufficiency for Mode of Action is a judgment call by experts and incorporates data from multiple sources .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help in understanding the downstream effects of a compound’s interaction with its targets.
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific drug after administration .
Result of Action
It’s known that the compound is a polycyclic arene and has been manually annotated by the chebi team .
属性
IUPAC Name |
6-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBRJNTTODOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873919 | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316-14-3, 316-49-4 | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E33 6-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methyltetraphene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAC9SJF3PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is notable about the structure of 6-methylbenz[a]anthracene compared to other similar compounds?
A1: 6-Methylbenz[a]anthracene (6-MBA) exhibits a remarkably planar structure compared to other benz[a]anthracene derivatives. X-ray crystallography studies revealed minimal deviations of its carbon atoms from planarity, even the methyl group is only slightly displaced []. This planarity is significant as it influences the molecule's ability to intercalate into DNA, a crucial step in its carcinogenic activity. Additionally, the K-region bond C(5)-C(6) in 6-MBA is notably short (1.328 Å) compared to other similar compounds, along with short C(8)-C(9) and C(10)-C(11) bonds in its anthracene D ring []. These bond lengths are relevant when considering potential metabolic activation sites.
Q2: How is 6-methylbenz[a]anthracene metabolized in living organisms?
A2: Research using rat liver microsomes identified various metabolic products of 6-MBA, including several hydroxylated forms (3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA), multiple dihydrodiols (6-MBA trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols), and 4-hydroxy-6-MBA trans-10,11-dihydrodiol []. Interestingly, 6-hydroxymethylbenz[a]anthracene and its related metabolites were also observed, highlighting the potential for metabolic activation at the methyl group []. The specific profile of metabolites generated was found to be dependent on the cytochrome P450 enzymes present in the liver microsomes, indicating potential inter-individual variability in 6-MBA metabolism [].
Q3: Which metabolites of 6-methylbenz[a]anthracene exhibit the highest mutagenic activity?
A3: Studies employing the Ames test with Salmonella typhimurium TA100 revealed a range of mutagenic activities for the different metabolites of 6-MBA. The trans-3,4-dihydrodiol and trans-8,9-dihydrodiol exhibited the most potent mutagenic activities, surpassing even the parent compound, 6-MBA []. This suggests that the dihydrodiol metabolites, particularly the 3,4- and 8,9-isomers, are likely further metabolized to highly reactive epoxide species that can directly damage DNA []. This finding highlights the importance of understanding metabolic activation pathways when assessing the carcinogenic potential of polycyclic aromatic hydrocarbons like 6-MBA.
Q4: Are there efficient synthetic routes for obtaining 6-methylbenz[a]anthracene and its derivatives?
A4: Yes, researchers have developed a modified approach for the synthesis of 6-methylbenz[a]anthracene and its 5-methyl isomer [, ]. While specific details of this modified approach are not provided in the abstracts, it suggests ongoing efforts to optimize the synthesis of these compounds. Additionally, a new synthetic route utilizing Suzuki cross-coupling reactions has been successfully employed to synthesize various phenolic derivatives of chrysene and 5-methylchrysene []. These phenolic compounds serve as valuable precursors for further synthesizing dihydrodiol and diol epoxide metabolites, crucial for studying the carcinogenic potential of these polycyclic aromatic hydrocarbons [].
Q5: What analytical techniques are employed to identify and quantify 6-methylbenz[a]anthracene and its methylated isomers in environmental samples?
A5: Accurate identification and quantification of methylated polycyclic aromatic hydrocarbons (PAHs) like 6-MBA in environmental matrices pose a significant challenge due to the complexity of isomer separation []. While traditional gas chromatography-mass spectrometry (GC-MS) methods often group isomers based on molecular weight and alkylation degree, this can lead to inaccurate estimations of individual concentrations and associated toxicological risks []. To address this, researchers developed a two-dimensional GC method capable of separating fourteen methylated PAHs with the same molecular weight (242), including 6-MBA []. This advanced technique allows for improved identification and quantification of individual methylated PAHs in complex environmental samples, enabling more precise risk assessments [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)


![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)


![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

